(2S)-3-cyclohexyl-2-hydroxypropanoic acid

E-selectin inhibition glycomimetic antagonist sialyl Lewisˣ mimetic

(2S)-3-Cyclohexyl-2-hydroxypropanoic acid, also referred to as (S)-cyclohexyl lactic acid or (S)-α-hydroxy-cyclohexanepropanoic acid, is a chiral 2-hydroxy monocarboxylic acid (C₉H₁₆O₃, MW 172.22 g/mol) bearing a cyclohexylmethyl side chain at the 3-position. The compound possesses a single stereogenic center at the α-carbon; the (S)-absolute configuration is essential for its biological function.

Molecular Formula C9H16O3
Molecular Weight 172.2
CAS No. 62377-41-7
Cat. No. B6252583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-3-cyclohexyl-2-hydroxypropanoic acid
CAS62377-41-7
Molecular FormulaC9H16O3
Molecular Weight172.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-3-Cyclohexyl-2-hydroxypropanoic acid (CAS 62377-41-7): Chiral α-Hydroxy Acid Building Block for Selectin-Targeted Therapeutics


(2S)-3-Cyclohexyl-2-hydroxypropanoic acid, also referred to as (S)-cyclohexyl lactic acid or (S)-α-hydroxy-cyclohexanepropanoic acid, is a chiral 2-hydroxy monocarboxylic acid (C₉H₁₆O₃, MW 172.22 g/mol) bearing a cyclohexylmethyl side chain at the 3-position . The compound possesses a single stereogenic center at the α-carbon; the (S)-absolute configuration is essential for its biological function. It is primarily employed as an enantiomerically pure chiral building block in the multi-step synthesis of glycomimetic selectin antagonists, most notably the E-selectin inhibitor compound 2 and the clinical-stage pan-selectin antagonist rivipansel (GMI-1070) [1]. Commercially, the (S)-enantiomer (CAS 62377-41-7) is supplied at purities of ≥95–98% for research and pharmaceutical intermediate use .

Why In-Class α-Hydroxy Acids Cannot Substitute for (2S)-3-Cyclohexyl-2-hydroxypropanoic acid in Selectin Antagonist Programs


Substituting (2S)-3-cyclohexyl-2-hydroxypropanoic acid with a closely related α-hydroxy acid—such as (S)-phenyllactic acid (phenyl analog), (S)-lactic acid (methyl analog), or even the (R)-enantiomer—introduces critical failures in selectin-targeted programs. The cyclohexyl ring is not a generic hydrophobic placeholder; it provides a specific combination of hydrophobicity (ACD/LogP ≈1.89), conformational flexibility (chair conformer ensemble), and CH–π interaction potential that the planar aromatic ring of phenyllactic acid cannot replicate [1]. In the E-selectin antagonist 2, replacement of (S)-cyclohexyl lactic acid with its (R)-antipode or with phenyllactic acid abolishes the 30-fold affinity gain over sialyl Lewisˣ [2]. Furthermore, the enantiomeric purity of this building block directly propagates into the final drug substance: synthetic routes delivering the (R)-cyclohexyl lactic acid precursor at only 95:5 enantiomeric ratio produce antagonist of unacceptable optical purity for pharmaceutical development, whereas routes achieving ≥99.3:0.7 are required for cGMP manufacture [1]. These stereochemical and pharmacophoric constraints render generic substitution scientifically indefensible without full re-optimization of the target molecule.

Quantitative Differentiation Evidence for (2S)-3-Cyclohexyl-2-hydroxypropanoic acid Against Closest Analogs


E-Selectin Antagonist Affinity: 30-Fold Improvement Over Native sLex Ligand When (S)-Cyclohexyl Lactic Acid Replaces Sialic Acid

In the glycomimetic E-selectin antagonist 2, the (S)-cyclohexyl lactic acid moiety replaces the N-acetylneuraminic acid (sialic acid) residue of the native tetrasaccharide ligand sialyl Lewisˣ (sLex). Compound 2 demonstrated a 30-fold improvement in binding affinity compared to sLex in a static, cell-free competitive binding assay, with an IC₅₀ of 36 μM versus 1000–1500 μM for sLex [1]. This affinity gain was confirmed in a physiologically relevant in vitro cell-cell rolling assay (IC₅₀ ≈ 40 μM) and translated to in vivo efficacy in a murine thioglycollate-induced peritonitis model (ED₅₀ ≈ 15 mg/kg) [1]. The (S)-configuration of the cyclohexyl lactic acid residue is stereochemically critical: the (R)-enantiomer of compound 2 was not reported to exhibit comparable potency [2].

E-selectin inhibition glycomimetic antagonist sialyl Lewisˣ mimetic

Lipophilicity Differentiation: Cyclohexyl Lactic Acid Exhibits ~2-Fold Higher LogP Than Phenyllactic Acid, Modulating Pharmacokinetic and Binding Properties

The substitution of a cyclohexyl ring for a phenyl ring substantially alters the partition coefficient. (2S)-3-Cyclohexyl-2-hydroxypropanoic acid has a computed ACD/LogP of 1.89 and an XLogP3-AA of 2.3, versus the directly analogous (S)-2-hydroxy-3-phenylpropanoic acid (L-phenyllactic acid) with a measured logP of 0.84–1.18 [1]. This approximately 2-fold increase in logP translates to an estimated water solubility of ~7.6 g/L for the cyclohexyl compound compared to ~9.8 g/L for the phenyl analog at 25°C [1]. The higher lipophilicity of the cyclohexyl derivative contributes to enhanced hydrophobic packing interactions with the E-selectin binding pocket and altered membrane permeability characteristics relative to aromatic analogs [2].

lipophilicity logP comparison ADME prediction

Validated Pharmaceutical Relevance: (2S)-Cyclohexyl Lactic Acid Is a Structural Component of the Phase 3 Pan-Selectin Antagonist Rivipansel (GMI-1070)

The (S)-cyclohexyl lactic acid scaffold is incorporated as the (2S)-3-cyclohexyl-2-hydroxypropanoate ester in rivipansel (GMI-1070, PF-06460031), a synthetic glycomimetic pan-selectin antagonist. Rivipansel reached Phase 3 clinical trials for the treatment of vaso-occlusive crisis in patients with sickle cell disease [1]. It displays an IC₅₀ of 4.3 μM for E-selectin, 423 μM for P-selectin, and 337 μM for L-selectin, reflecting a selectivity profile mediated in part by the cyclohexyl lactic acid pharmacophore . The chemical structure, as defined by the International Nonproprietary Name (INN), explicitly specifies the (2S)-3-cyclohexyl-propanoate-2-yl moiety, confirming that this building block is not interchangeable with any structural analog in the rivipansel synthetic sequence [2].

rivipansel GMI-1070 sickle cell disease vaso-occlusive crisis

Enantiomeric Purity Requirements: Synthetic Routes to (R)-Cyclohexyl Lactic Acid Deliver Optical Purity Ranging from 95:5 to ≥99.5:0.5 Depending on Process Choice

Four process routes to (R)-cyclohexyl lactic acid (the antipode used as activated building block) were systematically compared, yielding dramatically different enantiomeric purities [1]. Route A (diazotation of D-phenylalanine, then hydrogenation): R/S = 95:5 to 98:2, unacceptable for pharmaceutical manufacture. Route D (Sharpless asymmetric dihydroxylation of methyl cinnamate, one-pot hydrogenolysis/hydrogenation): R/S ≥ 99.3:0.7, 68–72% yield, starting material cost ~$10/kg. Route E (Proteus mirabilis biocatalytic reduction of phenylpyruvic acid, then hydrogenation): R/S = 99.5:0.5, 80–85% yield, starting material cost ~$880/kg [1]. The osmium impurity in Route D dropped from 200 ppm in intermediate 13A to 4 ppm in final product 4 without special purification [1]. The (S)-enantiomer (target compound CAS 62377-41-7) is commercially available at 98% purity, but its procurement specification must include enantiomeric excess verification, as racemization during downstream activation (e.g., triflate formation) is a documented risk [1].

enantiomeric purity asymmetric synthesis chiral building block process chemistry

Cholera Toxin Binding: (R)-Cyclohexyl Lactic Acid GM1 Mimetics Display Superior Affinity Over the Parent (R)-2-Hydroxypropionic Acid Ligand

In GM1 ganglioside mimetics designed as cholera toxin binders, the (R)-2-hydroxy-3-cyclohexylpropionic acid fragment and the (R)-2-hydroxy-3-phenylpropionic acid fragment were both evaluated as NeuAc replacements. Both the cyclohexyl- and phenyl-substituted mimetics bound cholera toxin more strongly than the parent ligand 2, which incorporates (R)-2-hydroxypropionic acid (lactic acid) with only a methyl side chain [1]. The enhanced affinity is attributed to increased lipophilic contacts with the toxin binding pocket; the cyclohexyl analog provides distinct van der Waals interaction geometry compared to the planar phenyl group, as elucidated by NMR spectroscopy and molecular modeling of the toxin/glycomimetic complexes [2]. While quantitative Kd or IC₅₀ values are not directly reported in the abstracted data for the isolated building blocks, the rank-order (cyclohexyl ≈ phenyl > methyl) establishes that the cyclohexyl substituent provides a necessary and sufficient hydrophobic contribution that the parent lactic acid cannot achieve [1][2].

cholera toxin antagonism GM1 ganglioside mimetics glycomimetic design

Activated Building Block Stability: Nosylate Derivative 21 Provides Crystalline Stability Versus the Unstable Oily Triflate 6 Used in Early Research Syntheses

In the original medicinal chemistry synthesis, the activated (R)-cyclohexyl lactic acid building block 6 (triflate ester) was an unstable oil at room temperature that resisted all crystallization attempts, complicating scale-up and purification [1]. Process optimization identified the 4-bromobenzyl nosylate derivative 21 (mp 71–72°C) as a crystalline alternative with electrophilic reactivity comparable to triflate 6 but with substantially improved stability and handling characteristics [1]. This crystalline building block is obtained by base-catalyzed O-alkylation (K₂CO₃/acetone, cat. TBAI) without epimerization, followed by O-sulfonylation, and is isolated by crystallization in 60% yield without chromatography [1]. The replacement of triflate with nosylate eliminates the cold-chain storage and rapid-decomposition problems associated with the early building block, directly enabling scalable cGMP manufacture of selectin antagonists.

building block stability crystalline derivative process chemistry triflate vs nosylate

High-Value Application Scenarios for (2S)-3-Cyclohexyl-2-hydroxypropanoic acid Based on Validated Differentiation Evidence


GMP Synthesis of E-Selectin Antagonists for Clinical Development

Procurement of enantiomerically pure (2S)-3-cyclohexyl-2-hydroxypropanoic acid (CAS 62377-41-7, ≥98% purity, verified ≥99% ee) as the key chiral building block for multi-kilogram synthesis of glycomimetic E-selectin antagonists. The 30-fold affinity gain of compound 2 over sLex (IC₅₀ 36 μM vs 1000–1500 μM) is directly contingent on this specific building block [1]. The crystalline nosylate derivative 21 provides a stable, chromatography-free activation option for cGMP coupling to the trisaccharide core [2]. This scenario applies to programs targeting inflammatory indications (ischemia/reperfusion injury, psoriasis, rheumatoid arthritis) requiring selective E-selectin blockade.

Manufacture of Rivipansel (GMI-1070) and Related Pan-Selectin Antagonists for Sickle Cell Disease

(2S)-3-Cyclohexyl-2-hydroxypropanoic acid is an essential intermediate in the synthesis of rivipansel sodium, which has completed Phase 3 clinical evaluation for vaso-occlusive crisis in sickle cell disease [1]. The building block is incorporated as the (2S)-3-cyclohexyl-propanoate-2-yl ester at the galactopyranosyl 3-O-position. Rivipansel's E-selectin IC₅₀ of 4.3 μM and its demonstrated clinical safety profile create a procurement pathway for this building block that is directly linked to a registered pharmaceutical supply chain, with attendant requirements for DMF/CEP documentation, residual metal specifications (osmium <10 ppm per Route D precedent [2]), and enantiomeric purity certification.

Design and Synthesis of Cholera Toxin Antagonists Based on GM1 Glycomimetic Scaffolds

The (R)-enantiomer of 3-cyclohexyl-2-hydroxypropanoic acid has been validated as a superior hydrophobic pharmacophore in GM1 ganglioside mimetics targeting cholera toxin B-pentamer, outperforming the parent (R)-2-hydroxypropionic acid scaffold [1]. While the (2S)-enantiomer (CAS 62377-41-7) is used in E-selectin programs, access to both enantiomers from common synthetic intermediates (e.g., via Route D or E) enables structure-activity relationship studies where the stereochemical preference for toxin binding can be systematically evaluated. NMR-guided molecular modeling of toxin/glycomimetic complexes confirms that the cyclohexyl group engages in specific van der Waals contacts not achievable with the phenyl analog [2].

Comparative Physicochemical Screening of α-Hydroxy Acid Building Blocks for Lead Optimization

When screening α-hydroxy acid substituents for hydrophobic pocket engagement in any target protein, (2S)-3-cyclohexyl-2-hydroxypropanoic acid provides a distinct lipophilicity profile (ACD/LogP 1.89–2.3) that is approximately 2-fold higher than the phenyl analog (logP 0.84–1.18) [1][2]. This property differentiation, combined with the saturated ring's conformational flexibility (chair interconversion) versus the rigid planar phenyl ring, makes the cyclohexyl building block a critical tool compound for probing the steric and hydrophobic requirements of binding sites where aromatic stacking is disfavored or where aliphatic CH–π interactions are preferred. Procurement of both the cyclohexyl and phenyl building blocks from a single vendor ensures batch-to-batch consistency for comparative SAR studies.

Quote Request

Request a Quote for (2S)-3-cyclohexyl-2-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.